molecular formula C17H20N2O2S B276810 2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide

2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide

Cat. No. B276810
M. Wt: 316.4 g/mol
InChI Key: RUDSSILHSDPLMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide, also known as ADPTC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine and material science.

Scientific Research Applications

2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide has shown potential applications in various fields of scientific research, including medicine, material science, and analytical chemistry. In medicine, 2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In material science, 2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices. In analytical chemistry, 2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide has been used as a derivatizing agent for the analysis of amino acids and peptides.

Mechanism Of Action

The mechanism of action of 2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. 2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide has been shown to have both biochemical and physiological effects. In vitro studies have shown that 2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide has been shown to have antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases. However, the physiological effects of 2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide in vivo are not well understood and require further research.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. In addition, 2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide has shown potential applications in various fields of scientific research, including medicine and material science. However, one limitation of using 2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide. In medicine, further studies are needed to determine the efficacy and safety of 2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide as an anticancer agent in vivo. In material science, further research is needed to explore the potential applications of 2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide in electronic devices. In analytical chemistry, further studies are needed to optimize the use of 2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide as a derivatizing agent for the analysis of amino acids and peptides.

Synthesis Methods

The synthesis of 2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide involves the reaction of 2-aminothiophene with acetic anhydride, followed by the reaction of the resulting compound with diethylamine and benzophenone. The final product is obtained through purification using column chromatography.

properties

Product Name

2-(acetylamino)-N,N-diethyl-4-phenylthiophene-3-carboxamide

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

2-acetamido-N,N-diethyl-4-phenylthiophene-3-carboxamide

InChI

InChI=1S/C17H20N2O2S/c1-4-19(5-2)17(21)15-14(13-9-7-6-8-10-13)11-22-16(15)18-12(3)20/h6-11H,4-5H2,1-3H3,(H,18,20)

InChI Key

RUDSSILHSDPLMR-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C

Canonical SMILES

CCN(CC)C(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C

Origin of Product

United States

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